molecular formula C10H16N2 B14595071 1-Cyclohexyl-5-methyl-1H-imidazole CAS No. 61278-65-7

1-Cyclohexyl-5-methyl-1H-imidazole

Cat. No.: B14595071
CAS No.: 61278-65-7
M. Wt: 164.25 g/mol
InChI Key: GZMYBZGVJDSARG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-methyl-1H-imidazole is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with a cyclohexyl group at the first position and a methyl group at the fifth position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-5-methyl-1H-imidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . Another method includes the reaction of 2-cyclohexylcarbonyl-imidazole with benzylmagnesium bromide, yielding the desired product in high yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-5-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-Cyclohexyl-5-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical processes. The cyclohexyl and methyl groups contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity .

Comparison with Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with a methyl group at the first position.

    2-Cyclohexyl-4,5-diphenyl-1H-imidazole: A more complex derivative with additional phenyl groups.

Uniqueness: 1-Cyclohexyl-5-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the methyl group influences its reactivity and binding interactions .

Properties

CAS No.

61278-65-7

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-cyclohexyl-5-methylimidazole

InChI

InChI=1S/C10H16N2/c1-9-7-11-8-12(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3

InChI Key

GZMYBZGVJDSARG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1C2CCCCC2

Origin of Product

United States

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